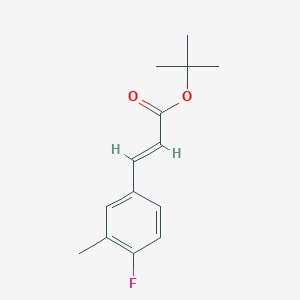

(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate

Description

(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate is a fluorinated acrylate ester featuring a tert-butyl ester group and a substituted aromatic ring. Its synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitution, as seen in structurally related compounds (e.g., Heck reactions or Sonogashira couplings) . The tert-butyl group enhances steric bulk and lipophilicity, while the fluorine atom at the 4-position and methyl group at the 3-position on the phenyl ring influence electronic properties and metabolic stability.

Properties

IUPAC Name |

tert-butyl (E)-3-(4-fluoro-3-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO2/c1-10-9-11(5-7-12(10)15)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUZWHONYGLGCV-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The target compound is synthesized via condensation of tert-butyl diethylphosphonoacetate 1 and 4-fluoro-3-methylbenzaldehyde 2 (Fig. 1). The reaction proceeds through a nucleophilic attack of the deprotonated phosphonate on the aldehyde, followed by elimination of diethyl phosphate to form the (E)-acrylate.

Optimized Protocol

-

Phosphonate reagent : tert-Butyl diethylphosphonoacetate (1.2 equiv)

-

Aldehyde : 4-Fluoro-3-methylbenzaldehyde (1.0 equiv)

-

Base : 1,8-Diazabicycloundec-7-ene (DBU, 2.0 equiv)

-

Solvent : Deep eutectic solvent (DES; choline chloride/urea, 1:2 molar ratio)

Workup and Isolation

Post-reaction, the mixture is extracted with ethyl acetate (3 × 10 mL), washed with 1 M HCl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is crystallized from ethanol to yield (E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate as a white solid.

Yield and Selectivity

| Parameter | Value |

|---|---|

| Yield | 78–86% |

| E/Z Selectivity | >95:5 |

Aldol Condensation: Enolate-Mediated Approach

Aldol condensation offers an alternative route, leveraging enolate chemistry to form the α,β-unsaturated ester. This method is exemplified in the synthesis of structurally related tert-butyl acrylates.

Reaction Design

tert-Butyl acetoacetate 3 is deprotonated using sodium hydride (NaH) in 2-methyltetrahydrofuran (2-MeTHF) at 0°C, followed by addition of n-butyllithium (n-BuLi) to generate a stabilized enolate. Subsequent reaction with 4-fluoro-3-methylbenzaldehyde 2 at −78°C to −10°C affords the (E)-acrylate.

Key Steps

-

Enolate Formation :

-

Aldol Addition :

Workup and Purification

The reaction is quenched with 1 M HCl, and the organic layer is washed with saturated NaCl, dried over MgSO₄, and concentrated. Crystallization from anhydrous ethanol yields the product.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 78–83% |

| E/Z Selectivity | >90:10 |

Esterification of Acrylic Acid Derivatives

While less common, esterification of preformed acrylic acids with tert-butanol provides a viable pathway. This method is indirect but useful when phosphonate or enolate reagents are unavailable.

Synthetic Route

-

Acrylic Acid Synthesis :

-

4-Fluoro-3-methylcinnamic acid 4 is prepared via Knoevenagel condensation of 4-fluoro-3-methylbenzaldehyde 2 with malonic acid.

-

-

Esterification :

Challenges

-

Low stability of acrylic acid derivatives.

-

Requires stringent anhydrous conditions.

Yield : ~70–75% (over two steps).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Selectivity |

|---|---|---|---|---|

| HWE Reaction | High E-selectivity; green solvents (DES) | Phosphonate reagent cost | 78–86% | >95:5 |

| Aldol Condensation | No specialized reagents | Cryogenic conditions; moisture sensitivity | 78–83% | >90:10 |

| Esterification | Straightforward if acrylic acid is available | Multi-step; low efficiency | 70–75% | N/A |

Optimization Strategies and Scalability

Solvent and Base Selection in HWE

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Polymer Chemistry

- Use in Polymerization: This compound can serve as a monomer in the production of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength due to the incorporation of fluorinated groups. Fluorinated polymers are known for their chemical resistance and low surface energy, making them suitable for coatings and adhesives.

2.2 Functional Materials

- Development of Functional Coatings: The unique properties imparted by the fluoro group allow for the development of coatings that exhibit hydrophobic characteristics, which are beneficial in applications requiring water repellency.

Biological Applications

3.1 Anticancer Research

Recent studies have indicated potential applications of (E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate in medicinal chemistry, particularly in the design of selective estrogen receptor modulators (SERMs). These compounds are crucial in developing treatments for hormone-sensitive cancers, such as breast cancer.

Case Study: Estrogen Receptor Modulators

- A study highlighted how similar acrylate derivatives were synthesized and evaluated for their binding affinity to estrogen receptors, suggesting that modifications to the structure could enhance their therapeutic efficacy .

Environmental Applications

4.1 Green Chemistry

The compound's synthesis can be aligned with green chemistry principles by utilizing solvent-free conditions or renewable resources, thereby minimizing environmental impact. Its application in biodegradable polymers is also being explored, contributing to sustainable material development.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then participate in various biochemical processes. The fluoro-substituted phenyl ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogs

Key structural variations among acrylate derivatives include:

- Substituents on the aromatic ring : Fluorine, methyl, methoxy, hydroxyl, bromo, or trifluoromethyl groups.

- Ester groups: Methyl, ethyl, tert-butyl, or morpholino substituents.

Table 1: Structural Comparison of Selected Acrylates

Key Observations :

- Fluorine and trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .

- Hydroxy and methoxy substituents improve antioxidant activity .

Key Observations :

- tert-butyl acrylates often exhibit lower yields in Heck reactions compared to ethyl/methyl analogs due to steric hindrance .

- Oxidative Heck reactions with ethyl acrylate achieve higher yields under optimized conditions (e.g., 40°C, DCE solvent) .

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

- Fluorine atoms in the target compound result in distinct ¹⁹F NMR shifts (~-115 ppm) .

- tert-butyl esters show upfield shifts in ¹H NMR due to electron-donating effects .

Table 4: Bioactivity Comparison

Key Observations :

Biological Activity

(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHF\O

- Molecular Weight : 250.30 g/mol

- IUPAC Name : this compound

The presence of the fluoro and methyl groups on the phenyl ring significantly influences the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound's ability to penetrate biological membranes, which may lead to:

- Inhibition of Enzyme Activity : The compound may act as a competitive inhibitor for various enzymes involved in metabolic pathways.

- Modulation of Receptor Function : It could influence receptor-mediated signaling pathways, potentially affecting cellular proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several key areas regarding the biological activity of this compound:

-

Anticancer Properties :

- The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

- A study reported an IC value in the low micromolar range for MDA-MB-231 (triple-negative breast cancer) cells, indicating potent activity compared to standard chemotherapeutics.

-

Antimicrobial Effects :

- Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for developing new antibiotics.

-

Anti-inflammatory Activity :

- The compound has been evaluated for its anti-inflammatory effects, showing a reduction in pro-inflammatory cytokines in cellular models.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC Value | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 0.18 μM | |

| Antimicrobial | Staphylococcus aureus | 15 μg/mL | |

| Anti-inflammatory | RAW264.7 Macrophages | 50 μM |

Detailed Research Findings

- Anticancer Studies :

- Mechanistic Insights :

- Pharmacokinetics and Toxicology :

Q & A

Q. What are the common synthetic routes for (E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Horner-Wadsworth-Emmons or Wittig reactions using tert-butyl acrylate derivatives and appropriately substituted aryl aldehydes. Optimization involves:

- Temperature control : Lower temperatures (−15 °C) favor E-isomer selectivity, as demonstrated in tert-butyl acrylate reactions with methimazole .

- Catalyst selection : DABCO (1,4-diazabicyclo[2.2.2]octane) improves regioselectivity and reduces side reactions in acrylate formation .

- Substituent compatibility : Electron-withdrawing groups (e.g., fluoro) require longer reaction times but retain good yields (~75–86%) under mild conditions .

Q. How can the stereochemical configuration (E/Z) of this acrylate be confirmed experimentally?

- Single-crystal X-ray diffraction : Provides definitive structural confirmation, as seen in related (E)-methyl 3-(4-fluorophenyl)acrylate derivatives .

- 1H NMR spectroscopy : Coupling constants between α,β-unsaturated protons (J ≈ 12–16 Hz for E-isomers) distinguish E/Z configurations .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction outcomes in derivatives of this compound?

- Electron-donating groups (e.g., methyl) : Enhance reaction rates and yields (e.g., 75% for methyl-substituted analogs) by stabilizing intermediates .

- Electron-withdrawing groups (e.g., nitro) : Reduce yields (e.g., 36% for nitro-substituted derivatives) due to destabilization of transition states .

- Fluorine substituents : Improve metabolic stability in drug discovery contexts, as observed in deuterated analogs synthesized via Catellani reactions .

Q. What strategies resolve contradictions in substituent reactivity data for acrylate derivatives?

- Systematic variation of reaction conditions : Adjusting solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. CuI) can mitigate discrepancies in yields .

- Computational modeling : DFT studies predict electronic and steric effects of substituents, aiding in rationalizing experimental outliers .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic studies?

- Deuterated tert-butyl acrylate precursors : React with halogenated aryl bromides under palladium catalysis to introduce -CD₃ groups at specific positions .

- Analytical validation : LC-MS and ²H NMR confirm isotopic incorporation (>98% purity in deuterated analogs) .

Methodological Challenges and Solutions

Q. What are the limitations of X-ray crystallography for characterizing acrylate derivatives, and how can they be addressed?

Q. How can competing reaction pathways (e.g., polymerization) be suppressed during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.